molecular formula C44H80NO8P B14801504 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate

2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate

Cat. No.: B14801504
M. Wt: 782.1 g/mol
InChI Key: FVXDQWZBHIXIEJ-UHFFFAOYSA-N
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Description

2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a complex organic compound with the molecular formula C44H80NO8P. It belongs to the class of phosphatidylcholines, which are glycerophosphocholines where the two free hydroxyl groups are esterified with fatty acids. This compound is characterized by its two octadecadienoyl groups, which are long-chain fatty acids with double bonds at the 9th and 12th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves the esterification of glycerol with octadecadienoic acid, followed by the introduction of the trimethylammonioethyl phosphate group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the octadecadienoyl groups can be oxidized to form epoxides or hydroxyl groups.

    Reduction: The double bonds can also be reduced to form saturated fatty acid chains.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylammonio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated fatty acid esters.

    Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.

    Biology: It serves as a component in liposome formulations for drug delivery systems.

    Medicine: It is investigated for its potential in targeted drug delivery and as a carrier for vaccines.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The trimethylammonio group interacts with negatively charged components of the cell membrane, while the fatty acid chains integrate into the lipid bilayer. This compound can also act as a carrier for hydrophobic drugs, facilitating their transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(octadeca-9,12-dienoyl)-sn-glycero-3-phosphocholine: Similar structure but lacks the trimethylammonio group.

    1-Hexadecyl-2-(octadeca-9,12-dienoyl)-sn-glycero-3-phosphocholine: Contains a hexadecyl group instead of one of the octadecadienoyl groups.

    (2R)-2-(9E,12E)-9,12-Octadecadienoyloxy-3-(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate: Similar structure but with a palmitoyloxy group.

Uniqueness

The presence of the trimethylammonio group in 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate distinguishes it from other similar compounds. This group imparts unique properties such as enhanced interaction with cell membranes and improved solubility in aqueous environments, making it particularly useful in biomedical applications.

Properties

Molecular Formula

C44H80NO8P

Molecular Weight

782.1 g/mol

IUPAC Name

2,3-di(octadeca-9,12-dienoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3

InChI Key

FVXDQWZBHIXIEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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